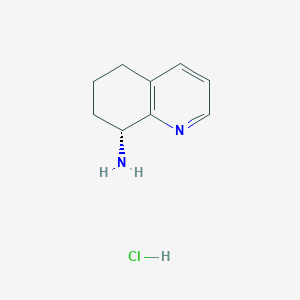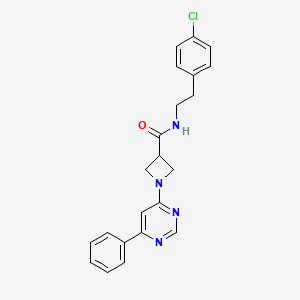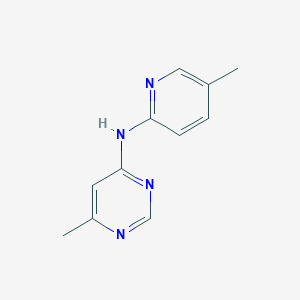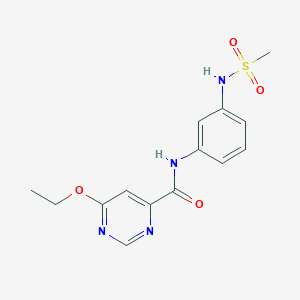![molecular formula C13H28N2 B2392623 Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine CAS No. 1095151-56-6](/img/structure/B2392623.png)
Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of organic compound known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . It’s also a cyclic secondary amine .
Synthesis Analysis
The synthesis of this compound involves the use of a substrate in solid-phase organic synthesis of a secondary amine .Molecular Structure Analysis
The molecular formula of this compound is C14H23N3 . It also has a molecular weight of 233.35252 .Chemical Reactions Analysis
This compound belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 378.9±22.0 °C . It has a predicted density of 0.986±0.06 g/cm3 and a predicted pKa of 10.63±0.10 .Wissenschaftliche Forschungsanwendungen
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry .
Anticancer Agents
Piperidine derivatives are being utilized as anticancer agents . They show promising results in antiproliferation and antimetastatic effects on various types of cancers .
Antiviral Agents
Piperidine derivatives have been used in the development of antiviral drugs . They have shown potential in combating various viral infections .
Antimalarial Agents
Piperidine derivatives have also been used in the development of antimalarial drugs . They have shown effectiveness in combating malaria .
Antimicrobial and Antifungal Agents
Piperidine derivatives have been used as antimicrobial and antifungal agents . They have shown potential in combating various microbial and fungal infections .
Antihypertensive Agents
Piperidine derivatives have been used as antihypertensive agents . They have shown potential in managing high blood pressure .
Analgesic and Anti-inflammatory Agents
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They have shown potential in managing pain and inflammation .
Antipsychotic Agents
Piperidine derivatives have been used as antipsychotic agents . They have shown potential in managing various psychiatric disorders .
Wirkmechanismus
Target of Action
The primary targets of Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that is a key synthetic fragment in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Given the diversity of piperidine derivatives in pharmaceuticals , this compound could potentially influence a variety of biochemical pathways.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-ethyl-2-methyl-N-(2-piperidin-4-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-4-15(11-12(2)3)10-7-13-5-8-14-9-6-13/h12-14H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKRKFKBQLKSPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1CCNCC1)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2392548.png)


![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate](/img/structure/B2392552.png)

![8-ethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392554.png)
![benzyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392555.png)
![2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2392557.png)


![N-(4-chloro-2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2392560.png)
